
1-(3,4-ジフルオロフェニル)-2,6-ジメチル-5,6,7-トリヒドロインドール-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives
科学的研究の応用
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling.
Biochemical Pathways
dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Result of Action
The molecular and cellular effects of 1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one’s action are likely related to its inhibition of Dopamine D2 receptor signaling. By blocking this receptor, the compound could alter neuronal activity and neurotransmitter release, potentially impacting behaviors and physiological processes associated with the dopaminergic system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2,6-dimethylcyclohexanone.
Condensation Reaction: The 3,4-difluoroaniline undergoes a condensation reaction with 2,6-dimethylcyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the indolone ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indolone derivatives.
Reduction: Formation of reduced indolone derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
類似化合物との比較
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can be compared with other similar compounds, such as:
1-(2,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(3,4-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one: Similar structure but with chlorine substituents instead of fluorine.
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-ol: Similar structure but with a hydroxyl group instead of a ketone.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWFNBHGZJFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

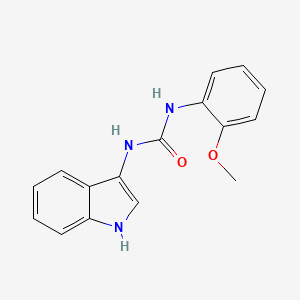
![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2484427.png)
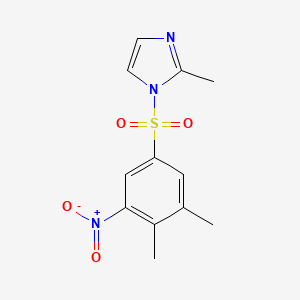
![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)
![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)

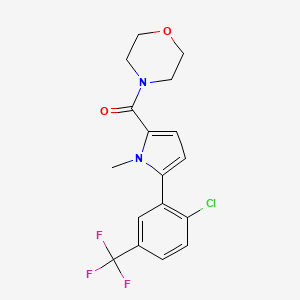
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)
![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)
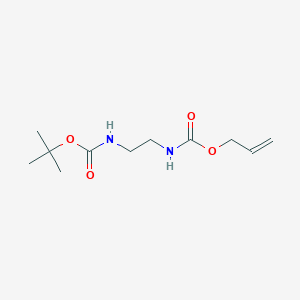
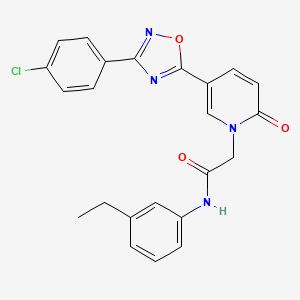
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484441.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)
